(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol
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Overview
Description
(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol is an organic compound characterized by a cyclohexene ring with a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the correct stereochemistry.
Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants.
Purification: Employing purification techniques such as distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a saturated cyclohexanol derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide.
Reducing Agents: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Formation of cyclohexenone derivatives.
Reduction Products: Formation of cyclohexanol derivatives.
Substitution Products: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry
(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology
The compound may be used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine
Industry
Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group attached to the cyclohexane ring.
Cyclohexene: A similar compound without the hydroxyethyl substituent.
2-Hydroxyethylcyclohexane: A compound with a similar structure but different stereochemistry.
Uniqueness
(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
64532-87-2 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1R,6S)-6-(2-hydroxyethyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C8H14O2/c9-6-5-7-3-1-2-4-8(7)10/h2,4,7-10H,1,3,5-6H2/t7-,8-/m0/s1 |
InChI Key |
QSWCCEOQEHNJMP-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C=C1)O)CCO |
Canonical SMILES |
C1CC(C(C=C1)O)CCO |
Origin of Product |
United States |
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